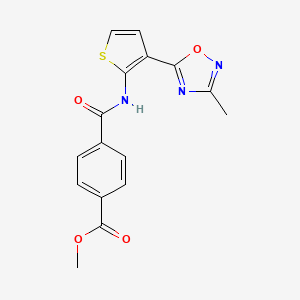

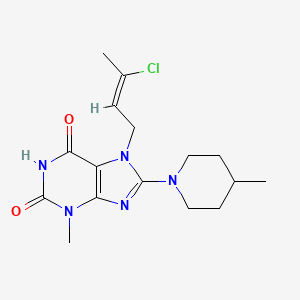

![molecular formula C25H23N3O3S2 B2680285 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 361469-12-7](/img/structure/B2680285.png)

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

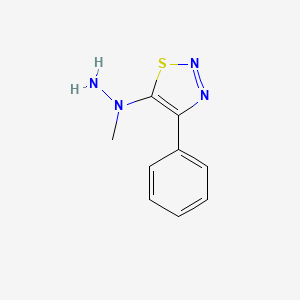

The compound “N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a sulfamoyl group, and a benzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The benzamide group would contribute to the overall polarity of the molecule, while the sulfamoyl group could potentially form hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar benzamide and sulfamoyl groups could increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Biological Evaluation

This compound is part of a broader category of chemical entities known for their synthesis and potential biological applications. For example, the study by Fahim and Shalaby (2019) explored the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, demonstrating the compound's potential in antitumor activity against HepG2 and MCF-7 cell lines and its interaction with KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).

Anticancer Activity

Research into anticancer activity is a significant application area. Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, showing moderate to excellent anticancer activity against various cancer cell lines, highlighting the compound's relevance in cancer research (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Properties

The exploration of antimicrobial and antioxidant properties is another application. Karanth et al. (2019) synthesized derivatives showing good antibacterial and potent antioxidant activity, underscoring the compound's potential in addressing microbial resistance and oxidative stress (Karanth et al., 2019).

Molecular Structure Analysis

Studies on molecular structure and characterization play a crucial role in understanding the compound's applications. Hong et al. (2015) focused on synthesizing and characterizing tritium-labeled versions to study its molecular structure, providing insights into its chemical behavior and potential for receptor antagonism (Hong et al., 2015).

Enzyme Inhibition

Investigating the compound's effects on enzyme inhibition is vital for therapeutic applications. Ulus et al. (2016) studied the inhibition of carbonic anhydrases, revealing low micromolar and nanomolar range inhibitions, which could inform the development of novel inhibitors for therapeutic use (Ulus et al., 2016).

Mechanism of Action

Indole derivatives, another class of compounds that share some structural similarities with the compound , have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Future Directions

Properties

IUPAC Name |

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3S2/c1-17-9-10-20(15-18(17)2)23-16-32-25(26-23)27-24(29)19-11-13-22(14-12-19)33(30,31)28(3)21-7-5-4-6-8-21/h4-16H,1-3H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHIHKGMDUVHTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

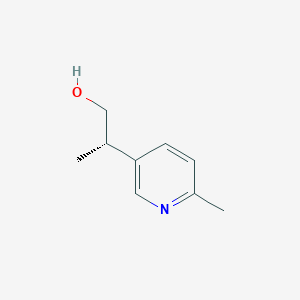

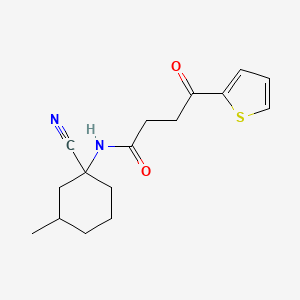

![N1-(2,4-difluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2680202.png)

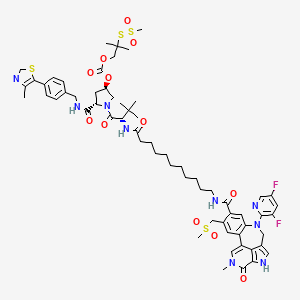

![8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2680206.png)

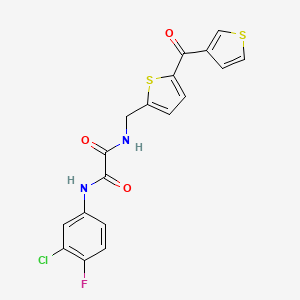

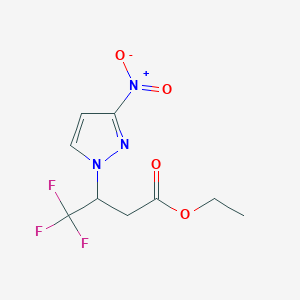

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2680216.png)

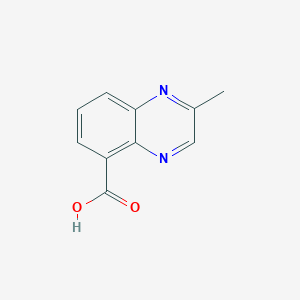

![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)

![1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2680222.png)